oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine
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Overview
Description
Oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine is a complex organic compound that combines the properties of oxalic acid and a substituted cyclopentanamine. This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group attached to a phenoxy moiety, linked to a cyclopentanamine via a butyl chain. This structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of 3-(trifluoromethyl)phenol, which is then reacted with butyl bromide in the presence of a base such as potassium carbonate to form 3-(trifluoromethyl)phenoxybutane.
Cyclopentanamine Derivative: Cyclopentanamine is then reacted with the phenoxybutane intermediate under controlled conditions to form the desired product. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Oxalic Acid Addition: Finally, oxalic acid is introduced to the reaction mixture to form the oxalic acid salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the availability of raw materials, reaction scalability, and purification methods to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.
Substitution: The phenoxy and cyclopentanamine moieties can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy and cyclopentanamine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine: Lacks the oxalic acid component, resulting in different solubility and reactivity.
Oxalic acid;N-[4-[3-(methyl)phenoxy]butyl]cyclopentanamine: The absence of the trifluoromethyl group alters its chemical properties and biological activity.
Uniqueness
Oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine is unique due to the presence of both the trifluoromethyl group and the oxalic acid component. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3NO.C2H2O4/c17-16(18,19)13-6-5-9-15(12-13)21-11-4-3-10-20-14-7-1-2-8-14;3-1(4)2(5)6/h5-6,9,12,14,20H,1-4,7-8,10-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFNONZNHUKZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCCCOC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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